(3-Isobutyryl-indol-1-yl)-acetic acid
Description
Contextual Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Chemical Biology
The indole scaffold, a bicyclic structure comprising a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous feature in both natural and synthetic compounds with profound biological activities. sigmaaldrich.comnih.govnih.gov Its presence in the essential amino acid tryptophan makes it a fundamental building block in proteins and a precursor to important biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov This inherent biocompatibility has made the indole nucleus a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. nih.gov
The versatility of the indole ring allows for substitutions at various positions, leading to a vast library of derivatives with a wide spectrum of pharmacological properties. sigmaaldrich.com Researchers have successfully developed indole-based compounds that act as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. sigmaaldrich.comnih.gov The ability to modify the electronic and steric properties of the indole scaffold through chemical synthesis provides a powerful tool for optimizing the therapeutic potential of these molecules.
Overview of Indole-1-yl-acetic Acid Derivatives and their Academic Relevance
Among the myriad of indole derivatives, those bearing an acetic acid moiety at the N-1 position of the indole ring, known as indole-1-yl-acetic acids, have garnered significant academic interest. This structural motif is particularly noteworthy as it can mimic the endogenous auxin, indole-3-acetic acid (IAA), a plant hormone that regulates various aspects of plant growth. While IAA's primary role is in botany, its structural analogs have been explored for their potential in human medicine.
The academic relevance of indole-1-yl-acetic acid derivatives stems from their diverse biological activities. Studies have shown that compounds within this class can exhibit anti-inflammatory, analgesic, and potential anticancer properties. sigmaaldrich.comscbt.com The acetic acid group can participate in crucial interactions with biological targets, such as enzymes and receptors, often acting as a key pharmacophoric feature. The exploration of various substituents on the indole ring of these molecules allows for the fine-tuning of their biological activity and provides insights into structure-activity relationships (SAR).
Positioning of (3-Isobutyryl-indol-1-yl)-acetic Acid as a Representative Indole-1-yl-acetic Acid Derivative
This compound stands as a specific example within the broader class of indole-1-yl-acetic acid derivatives. Its structure is characterized by the core indole-1-yl-acetic acid scaffold, with a notable isobutyryl group attached at the C-3 position of the indole ring. This substitution is significant as the C-3 position is a common site for modification in the development of bioactive indole compounds. The isobutyryl group, with its branched alkyl chain and carbonyl functionality, can influence the molecule's lipophilicity, steric profile, and potential for hydrogen bonding, all of which can impact its interaction with biological targets.
While detailed, publicly available research specifically on this compound is limited, its chemical structure allows us to position it as a valuable subject for investigation. By studying compounds with similar 3-acyl substitutions, we can infer the potential biological relevance of this particular derivative. The systematic study of such analogs is crucial for building a comprehensive understanding of the SAR within the indole-1-yl-acetic acid class.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | 2-(3-isobutyryl-1H-indol-1-yl)acetic acid |
| CAS Number | 797775-86-1 |
The following table provides a list of chemical compounds mentioned throughout this article, along with their respective roles or classifications.
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(2-methylpropanoyl)indol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(2)14(18)11-7-15(8-13(16)17)12-6-4-3-5-10(11)12/h3-7,9H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYCYXQTQVFFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Isobutyryl Indol 1 Yl Acetic Acid and Analogous Indole 1 Yl Acetic Acid Derivatives
Historical and Contemporary Approaches to Indole (B1671886) Core Synthesis
The indole ring is a privileged scaffold in medicinal chemistry and natural products, leading to the development of numerous synthetic routes. openmedicinalchemistryjournal.com
Fischer Indole Synthesis Variants for Indole-1-yl-acetic Acid Precursors
Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole nucleus. wikipedia.orgnumberanalytics.combhu.ac.in The classical reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com
The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. A acs.orgacs.org-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.orgalfa-chemistry.com The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, BF₃, and AlCl₃. wikipedia.orgalfa-chemistry.com
Modern variations of the Fischer synthesis have been developed to overcome some of its limitations, such as the availability of substituted arylhydrazines. One notable advancement involves a palladium-catalyzed cross-coupling of aryl bromides with benzophenone (B1666685) hydrazone to form N-arylhydrazones, which can then undergo Fischer indolization. wikipedia.orgorganic-chemistry.org Another variation utilizes the in-situ oxidation of primary or secondary alcohols to aldehydes or ketones in the presence of phenylhydrazine (B124118) and a Lewis acid, allowing for a one-step synthesis of indoles from more readily available starting materials. organic-chemistry.org A versatile two-step protocol starting from haloarenes has also been developed, which involves a halogen-magnesium exchange followed by reaction with di-tert-butyl azodicarboxylate and subsequent treatment with a ketone under acidic conditions. rsc.org
The Fischer indole synthesis is particularly well-suited for producing 2,3-disubstituted indoles, though the use of unsymmetrical ketones can result in a mixture of products. bhu.ac.in For the synthesis of precursors to indole-1-yl-acetic acids, a common strategy is to use a keto-acid or a related derivative in the Fischer synthesis, which directly installs a carboxylic acid or ester functionality that can be elaborated later. For instance, the reaction of phenylhydrazine with pyruvic acid yields 2-indolecarboxylic acid. alfa-chemistry.com
| Variant | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical Fischer Synthesis | Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid (e.g., HCl, ZnCl₂) | Well-established, versatile | Requires arylhydrazine, potential for product mixtures with unsymmetrical ketones |
| Buchwald Modification | Aryl bromide, Hydrazone | Palladium catalyst | Expands scope to readily available aryl bromides | Requires catalyst, may have higher cost |
| One-Pot Alcohol Oxidation | Arylhydrazine, Alcohol | Lewis acid, in-situ oxidation | Uses readily available alcohols, simplifies procedure | Reaction conditions need careful optimization |
| Moody and Inman Variation | Haloarene, Ketone | Halogen-magnesium exchange, di-tert-butyl azodicarboxylate, acid | Uses readily available haloarenes, versatile | Multi-step, requires specific reagents |
Classical and Modern Methods for Indole-Acetic Acid Moiety Introduction at N-1
The introduction of the acetic acid group at the N-1 position of the indole ring is a critical step in the synthesis of (3-Isobutyryl-indol-1-yl)-acetic acid and its analogs. This transformation is typically achieved through N-alkylation of a pre-formed indole core.
A widely employed classical method involves the reaction of the indole nitrogen with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base. chemicalbook.com The indole NH is first deprotonated by a base like sodium hydride (NaH) to form the indolide anion, which then acts as a nucleophile to displace the halide in an SN2 reaction. youtube.com Subsequent hydrolysis of the resulting ester yields the desired indole-1-yl-acetic acid. chemicalbook.com Phase-transfer catalysis, using reagents like tetra-n-butylammonium bromide, has also been shown to be effective for this alkylation. chemicalbook.com
Modern approaches have sought to develop milder and more efficient conditions for this N-alkylation. For instance, copper-catalyzed reductive cross-coupling reactions between indoles and N-tosylhydrazones have been developed. researchgate.net Another strategy involves an iridium-catalyzed tandem dehydrogenation of indolines and alcohols, which can achieve regio-selective N-alkylation in water, offering a greener alternative to traditional methods that use organic solvents. organic-chemistry.org
Recent research has also demonstrated chemoselective N-alkylation of indoles in aqueous microdroplets through a three-component Mannich-type reaction without the need for a catalyst. nih.gov This method is noteworthy as bulk reactions under similar conditions typically yield C-alkylation products. nih.gov
The choice of method often depends on the specific substrate and the presence of other functional groups in the molecule. For complex molecules, milder and more selective methods are generally preferred to avoid unwanted side reactions.
Selective Acylation Strategies for the Indole 3-Position
The introduction of an acyl group at the C-3 position of the indole ring is a key transformation in the synthesis of many biologically active indole derivatives, including this compound. The C-3 position is the most nucleophilic and thus the most reactive site for electrophilic attack. acs.orgresearchgate.net
Friedel-Crafts Acylation and Related Methodologies for 3-Acylindole Synthesis
Friedel-Crafts acylation is a cornerstone method for introducing acyl groups onto aromatic rings, and it is frequently applied to indoles. nih.gov The reaction typically involves an acylating agent, such as an acyl chloride or acid anhydride, and a Lewis acid catalyst. acs.orgnih.gov However, the direct Friedel-Crafts acylation of N-H free indoles can be complicated by competing reactions at the N-1 position, leading to mixtures of N-acyl, 3-acyl, and 1,3-diacyl products, as well as potential polymerization of the indole under strong acidic conditions. acs.orgnih.gov
To circumvent these issues, N-protection strategies are often employed. Protecting the indole nitrogen allows for selective acylation at the C-3 position. Another approach involves the use of milder Lewis acids or specific reaction conditions to favor C-3 acylation. For example, using diethylaluminum chloride or dimethylaluminum chloride as the Lewis acid has been shown to selectively produce 3-acylindoles in high yields without the need for N-H protection. organic-chemistry.org Similarly, the use of tin(IV) chloride (SnCl₄) in dichloromethane (B109758) and nitromethane (B149229) has been reported for regioselective C-3 acylation. researchgate.net
The Vilsmeier-Haack reaction is another classical method for the formylation (and sometimes acylation) of electron-rich aromatic compounds, including indoles. acs.orgwikipedia.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group at the C-3 position. wikipedia.orgijpcbs.com This method is generally mild and efficient for formylation. ijpcbs.comresearchgate.net
More recently, methods utilizing metal triflates, such as yttrium triflate (Y(OTf)₃), in ionic liquids under microwave irradiation have been developed as a green and rapid approach for the Friedel-Crafts 3-acylation of indoles with acid anhydrides. nih.gov
| Methodology | Acylating Agent | Key Reagents/Conditions | Key Features |
|---|---|---|---|
| Classical Friedel-Crafts | Acyl chloride/Anhydride | Strong Lewis Acids (e.g., AlCl₃) | Can lead to N-acylation and polymerization without N-protection. acs.orgnih.gov |
| Modified Friedel-Crafts | Acyl chloride | Milder Lewis Acids (e.g., Et₂AlCl, SnCl₄) | Improved regioselectivity for C-3 acylation, often no N-protection needed. researchgate.netorganic-chemistry.org |
| Vilsmeier-Haack Reaction | Substituted formamide | POCl₃ | Primarily for formylation, mild and efficient. acs.orgwikipedia.org |
| Microwave-Assisted Acylation | Acid anhydride | Metal triflate (e.g., Y(OTf)₃), Ionic liquid | Green, rapid, and highly regioselective. nih.gov |
Development of the Isobutyryl Moiety at the Indole 3-Position
The specific introduction of an isobutyryl group at the C-3 position to form the this compound scaffold follows the general principles of C-3 acylation. A Friedel-Crafts reaction using isobutyryl chloride as the acylating agent in the presence of a suitable Lewis acid is a direct approach. The choice of Lewis acid and reaction conditions would be critical to ensure high regioselectivity for the C-3 position, especially if the indole N-1 position is already substituted with the acetic acid moiety. The presence of the N-1 substituent can influence the reactivity and selectivity of the C-3 acylation.
Advanced Synthetic Techniques for Indole-1-yl-acetic Acid Derivative Libraries
The demand for diverse libraries of indole-containing compounds for drug discovery has spurred the development of advanced synthetic techniques, including combinatorial and solid-phase synthesis. These methods allow for the rapid generation of a large number of analogs for structure-activity relationship (SAR) studies. nih.govacs.org
Solid-phase synthesis offers several advantages, including the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product. aalto.fi The indole scaffold can be attached to a solid support through various linkers, allowing for subsequent chemical transformations. For example, Friedel-Crafts acylation has been successfully demonstrated on solid-supported indoles. aalto.fi
Combinatorial synthesis strategies often employ multi-component reactions to quickly build molecular complexity. rsc.org A one-pot, three-component protocol based on a Fischer indolization followed by N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org Such methods are highly valuable for generating libraries of indole-1-yl-acetic acid derivatives by incorporating an appropriate alkyl halide bearing an ester or protected carboxylic acid function.
These advanced techniques, coupled with the robust classical methods, provide a powerful toolkit for the synthesis and exploration of the chemical space around this compound and its analogs.
Multi-component Reactions in Indole Chemistry
Multi-component reactions (MCRs) have become powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govacs.org This approach offers advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries. arkat-usa.org For the synthesis of indole derivatives, MCRs provide a versatile platform for introducing diversity. researchgate.netnih.govrsc.org
Several notable MCRs are employed in indole chemistry:
Mannich-type Reactions: The classical Mannich reaction involves the aminoalkylation of an acidic proton located at the C-3 position of the indole ring. This reaction, which condenses an amine, an aldehyde, and the indole nucleus, is fundamental for producing gramine (B1672134) derivatives, which are valuable intermediates for further synthesis. arkat-usa.org
Petasis Borono-Mannich Reaction: This reaction provides a pathway to α-amino acids by reacting an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. Its application to indoles allows for the synthesis of α-(N-substituted indole) carboxylic acids. acs.org
Ugi Reaction: The Ugi reaction is a four-component reaction involving an isocyanide, a carboxylic acid, an amine, and a carbonyl compound (aldehyde or ketone). arkat-usa.org This reaction has been adapted for indole chemistry to create complex, peptide-like structures incorporating the indole scaffold, offering a high degree of molecular diversity. researchgate.netsemanticscholar.org
Aza-Friedel–Crafts Reactions: Three-component aza-Friedel–Crafts reactions of indoles, aldehydes, and thiourea (B124793) can be catalyzed by agents like TiCl₄ to produce functionalized indole derivatives in good to high yields. acs.org
These reactions typically target the nucleophilic C-3 position of the indole ring, but strategies also exist for functionalization at the N-1 position. nih.gov The efficiency and convergence of MCRs make them highly attractive for synthesizing libraries of indole-1-yl-acetic acid derivatives for screening purposes.
| Reaction Name | Components | Typical Product Type | Reference |
|---|---|---|---|
| Mannich Reaction | Indole, Aldehyde, Amine | Gramine derivatives (3-aminomethylindoles) | arkat-usa.org |
| Petasis Reaction | Indole, Ethyl glyoxylic acid, Boronic acid | α-(N-substituted indole)carboxylic acids | acs.org |
| Ugi Reaction | Indole-containing acid, Amine, Aldehyde, Isocyanide | Complex indole-peptide hybrids | researchgate.netarkat-usa.org |
| Aza-Friedel–Crafts Reaction | Indole, Aldehyde, Thiourea | 3-(Thiazolyl)indole derivatives | acs.org |
Green Chemistry and Metal-Free Synthetic Pathways
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to minimize environmental impact. openmedicinalchemistryjournal.comresearchgate.net These approaches focus on reducing hazardous waste, eliminating the use of toxic reagents and solvents, and improving energy efficiency. tandfonline.com
Key green strategies in indole synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. openmedicinalchemistryjournal.comtandfonline.com The Fischer indole synthesis, a classic method, has been adapted to microwave conditions, significantly improving its efficiency. researchgate.net
Use of Benign Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents. Water and ethanol (B145695) are ideal green solvents. semanticscholar.org For instance, the synthesis of hemiaminals of indole has been achieved in water using a phase-transfer catalyst. openmedicinalchemistryjournal.com Similarly, an innovative MCR-based synthesis of C2-functionalized indoles uses ethanol as the solvent. semanticscholar.orgrsc.org
Catalyst-Free and Metal-Free Reactions: Eliminating heavy metal catalysts is a crucial goal in green synthesis. semanticscholar.orgorganic-chemistry.org Researchers have developed catalyst-free MCRs for preparing 3-substituted indoles using polyethylene (B3416737) glycol 400 as a reaction promoter and medium. openmedicinalchemistryjournal.com Transition-metal-free systems, such as using t-BuOK in DMF, have proven effective for synthesizing N-substituted indole-3-carboxylates. organic-chemistry.org Mechanochemical protocols, which involve solvent-free reactions induced by grinding, have also been successfully applied to the Fischer indole synthesis. unica.it
These green methodologies offer sustainable alternatives for the synthesis of this compound and its analogs, aligning with the growing demand for environmentally responsible chemical manufacturing. researchgate.net
| Aspect | Traditional Methods | Green Chemistry Approaches | Reference |
|---|---|---|---|
| Solvents | Often use halogenated hydrocarbons or other hazardous solvents. | Employ benign solvents like water, ethanol, or solvent-free conditions. | semanticscholar.orgopenmedicinalchemistryjournal.comunica.it |
| Catalysts | Frequently rely on heavy metal catalysts (e.g., Palladium, Copper). | Utilize organocatalysts, biocatalysts, or are catalyst-free. | openmedicinalchemistryjournal.comorganic-chemistry.org |
| Energy Source | Conventional heating (reflux), often for extended periods. | Microwave irradiation, ultrasound, or mechanochemistry for rapid, efficient heating. | openmedicinalchemistryjournal.comtandfonline.com |
| Waste | Can generate significant amounts of hazardous by-products. | Designed to minimize waste and improve atom economy (e.g., via MCRs). | tandfonline.com |
Solid-Phase Synthesis Approaches for Derivative Generation
Solid-phase synthesis is a powerful technique for the combinatorial generation of large libraries of compounds, which is particularly useful in drug discovery. aalto.fiacs.org This methodology involves attaching a starting material to an insoluble polymer support, performing a series of reactions, and then cleaving the final product from the support. aalto.fi
For indole derivatives, solid-phase synthesis allows for the systematic modification of the indole core to explore structure-activity relationships. Several strategies have been developed:
Linker Strategy: The choice of linker, which connects the indole molecule to the solid support, is crucial. Traceless linkers, such as a phosphonium (B103445) group, have been utilized where the linker is removed without leaving a trace on the final molecule. aalto.fi
Classic Indole Syntheses on Solid Support: Many classical indole syntheses have been adapted to the solid phase. The Fischer, Bischler, and Nenitzescu indole syntheses have all been successfully performed on polymer supports to create diverse indole derivatives. aalto.fi
Functionalization on the Solid Phase: Once the indole core is attached to the resin, various functionalization reactions can be carried out. For example, Friedel–Crafts acylation at the C-3 position using aromatic acid chlorides has been demonstrated. aalto.fi This approach could be directly applicable to the synthesis of 3-acyl indole derivatives like this compound.
The primary advantage of solid-phase synthesis is the ease of purification; excess reagents and by-products are simply washed away from the polymer-bound product. aalto.fi This enables the rapid and efficient production of libraries of analogous indole-1-yl-acetic acid derivatives for biological screening.
Chemical Characterization and Purity Assessment Methodologies
The unambiguous identification and purity determination of synthesized compounds like this compound are essential. A combination of spectroscopic and analytical techniques is employed for this purpose.
Structural Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. For indole derivatives, ¹H NMR provides information on the protons of the indole ring and the attached side chains. rsc.orgnih.gov For example, characteristic signals would be expected for the isobutyryl group, the acetic acid methylene (B1212753) protons, and the aromatic protons of the indole core. nih.gov ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms in the molecule, including the carbonyl carbons of the isobutyryl and carboxylic acid groups. rsc.orgeurjchem.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In a compound like this compound, characteristic absorption bands would be observed for the N-H stretch (if the indole nitrogen is unsubstituted), C=O stretching of the ketone and carboxylic acid, and C-H stretching of the aromatic and aliphatic parts. rsc.orgnih.gov
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which helps confirm the molecular formula and structural components. nih.govnih.gov
Purity Assessment:
Chromatography: Thin-layer chromatography (TLC) is routinely used to monitor the progress of a reaction and for a preliminary assessment of purity. nih.govnih.gov High-performance liquid chromatography (HPLC) offers a more quantitative measure of purity.
Melting Point Determination: A sharp and defined melting point range is a good indicator of the purity of a crystalline solid. Impurities typically cause a depression and broadening of the melting point range. nih.govmoravek.com
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in a compound. The experimental values are compared with the calculated theoretical values for the proposed molecular formula. A close match (typically within ±0.4%) is strong evidence of purity. rsc.orgnih.govnih.gov
Colorimetric Methods: While often used for detection and quantification in biological samples, colorimetric assays can sometimes be adapted for purity checks. The Kovács assay, for example, uses p-dimethylaminobenzaldehyde to produce a red-colored complex with indole, although it can react with various indole-containing compounds. nih.govmicrobiologyinfo.com
| Technique | Purpose | Information Provided | Reference |
|---|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation | Detailed map of the carbon-hydrogen framework, connectivity. | rsc.orgeurjchem.com |
| IR Spectroscopy | Functional Group Identification | Presence of key groups like C=O, O-H, N-H. | nih.gov |
| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular ion peak (M+), fragmentation patterns. | nih.gov |
| Chromatography (TLC, HPLC) | Purity Assessment | Number of components in a mixture, quantitative purity. | nih.gov |
| Melting Point | Purity Assessment | Sharpness of melting range indicates purity for solids. | moravek.com |
| Elemental Analysis | Purity & Formula Confirmation | Percentage composition of C, H, N, etc. | rsc.orgnih.gov |
Biological Activities and Pharmacological Potential of Indole 1 Yl Acetic Acid Derivatives, Including 3 Isobutyryl Indol 1 Yl Acetic Acid
Enzyme Inhibition and Modulation Studies
Indole-1-yl-acetic acid derivatives have been the subject of extensive research due to their ability to interact with a wide range of enzymes. These interactions can lead to the inhibition or modulation of enzyme activity, offering potential therapeutic applications for various diseases. The subsequent subsections will delve into specific examples of these enzymatic interactions.
Ectonucleotidase Inhibition (ENPPs, e5'NT, h-TNAP) by Indole (B1671886) Acetic Acid Sulfonate Derivatives
Ectonucleotidases, including Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPPs), ecto-5'-nucleotidase (e5'NT or CD73), and tissue-nonspecific alkaline phosphatase (h-TNAP), are enzymes that play a critical role in cancer development by producing adenosine (B11128) in the tumor microenvironment. nih.govresearchgate.net High levels of adenosine can promote tumor growth and help cancer cells evade the immune system. nih.govresearchgate.net Consequently, inhibitors of these enzymes are being investigated as potential cancer therapies. nih.govresearchgate.net
A series of substituted indole acetic acid sulfonate derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. nih.govresearchgate.net These non-nucleotide based small molecules have shown significant inhibitory potential against recombinant human ENPP1 (h-ENPP1), ENPP3 (h-ENPP3), TNAP (h-TNAP), and e5'NT (h-e5'NT), as well as rat e5'NT (r-e5'NT). nih.govresearchgate.net
Several of these derivatives demonstrated potent, sub-micromolar inhibition of the target enzymes. nih.govresearchgate.net For instance, one compound emerged as a particularly effective inhibitor of h-ENPP1 with an IC50 value of 0.32 ± 0.01 μM, which is 58 times more potent than the standard inhibitor, suramin. nih.govresearchgate.net Another derivative showed strong inhibition of h-ENPP3 with an IC50 of 0.62 ± 0.003 μM, making it 21 times more potent than suramin. nih.govresearchgate.net Similarly, potent inhibitors were identified for h-e5'NT (IC50 = 0.37 ± 0.03 μM; 115-fold increase in potency compared to sulfamic acid), r-e5'NT (IC50 = 0.81 ± 0.05 μM; 95-fold increase compared to sulfamic acid), and h-TNAP (IC50 = 0.59 ± 0.08 μM; 36-fold increase compared to Levamisole). nih.govresearchgate.net
Enzyme kinetic studies have revealed different modes of inhibition by these compounds. Some derivatives act as competitive inhibitors, while others exhibit un-competitive or non-competitive binding modes. nih.govresearchgate.net Molecular docking studies suggest that these inhibitors interact favorably with key amino acid residues in the active sites of the enzymes. nih.govresearchgate.net
| Compound | Target Enzyme | IC50 (μM) | Fold Increase in Potency vs. Standard | Standard Inhibitor |
|---|---|---|---|---|
| Derivative 5e | h-ENPP1 | 0.32 ± 0.01 | 58 | Suramin |
| Derivative 5j | h-ENPP3 | 0.62 ± 0.003 | 21 | Suramin |
| Derivative 5c | h-e5'NT | 0.37 ± 0.03 | 115 | Sulfamic acid |
| Derivative 5i | r-e5'NT | 0.81 ± 0.05 | 95 | Sulfamic acid |
| Derivative 5g | h-TNAP | 0.59 ± 0.08 | 36 | Levamisole |
Aldose Reductase Inhibition by Heterocyclic Indole Scaffolds
Aldose reductase (AR or ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol in tissues. This process is implicated in the pathophysiology of diabetic complications. nih.govlongdom.org Therefore, aldose reductase inhibitors (ARIs) are a promising therapeutic approach for treating such complications. nih.gov
Substituted indoles are among the heterocyclic scaffolds that have been investigated for their potential as ARIs. nih.gov The design of these inhibitors often focuses on creating molecules with an extended aromatic planar region, which is considered a crucial element for potent AR inhibition. nih.gov Research in this area involves both in vitro studies on the isolated enzyme and in silico molecular docking simulations to understand the binding interactions within the ALR2 active site. nih.govresearchgate.net
The development of novel indole-based bifunctional ARIs that also possess antioxidant properties is an area of active research. nih.gov The goal is to create compounds that not only block the polyol pathway but also combat the oxidative stress associated with diabetic complications. longdom.org The effectiveness of these heterocyclic indole scaffolds is evaluated through structure-activity relationship studies, which examine how modifications to the core indole structure affect its inhibitory activity and "drug-likeness". nih.gov
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL) Inhibition by N-(ω-Indol-1-ylalkyl)carbamates
Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) are key enzymes in the endocannabinoid system, responsible for the degradation of the endocannabinoids anandamide (B1667382) and 2-arachidonoyl glycerol (B35011) (2-AG), respectively. nih.govnih.gov Inhibiting these enzymes can increase the levels of endocannabinoids, which have analgesic, anti-inflammatory, and neuropharmacological effects. nih.govnih.gov
A series of aryl N-[ω-(indol-1-yl)alkyl]carbamates have been synthesized and tested for their ability to inhibit FAAH and MAGL. nih.gov The inhibitory potency of these compounds has been found to be dependent on the length of the alkyl chain connecting the indole moiety to the carbamate (B1207046) group. nih.gov For instance, phenyl N-(ω-indol-1-ylalkyl)carbamates with pentyl and heptyl linkers were found to be the most effective FAAH inhibitors in one study. nih.gov Shortening or elongating the alkyl spacer by one carbon atom led to a decrease in FAAH inhibition. nih.gov
While many of these derivatives are potent FAAH inhibitors, significant inhibition of MAGL was primarily observed with compounds that have high carbamate reactivity. nih.gov The introduction of a fluorine atom at the 6-position of the indole ring has been shown to significantly increase the FAAH inhibitory potency of structurally related compounds. nih.gov
Cyclooxygenase (COX) Inhibition by Indole Derivatives
Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are important mediators of inflammation. nih.govresearchgate.net There are two main isoforms of this enzyme, COX-1 and COX-2. nih.govresearchgate.net COX-1 is involved in protecting the gastrointestinal tract, while COX-2 is primarily responsible for inflammation. nih.govresearchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit both isoforms, which can lead to gastrointestinal side effects. nih.govjpp.krakow.pl
Indole derivatives, such as the well-known NSAID indomethacin (B1671933) (an indole acetic acid derivative), are known to be potent COX inhibitors. nih.govjpp.krakow.pl However, indomethacin is associated with a risk of ulcers. nih.gov To improve the safety profile, research has focused on developing selective COX-2 inhibitors based on the indole scaffold. researchgate.net
A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have been synthesized and evaluated for their anti-inflammatory and COX inhibition activities. nih.gov Some of these compounds showed significant anti-inflammatory effects and selective inhibition of COX-2 expression, along with better gastric safety profiles compared to indomethacin. nih.gov Docking studies have been used to understand how these compounds bind to the COX-2 enzyme, revealing interactions similar to those of established inhibitors. nih.gov
Insulin-Degrading Enzyme (IDE) Modulation by Imidazole-Derived Indole Analogs
Insulin-degrading enzyme (IDE) is a zinc metalloprotease that plays a crucial role in the degradation of several key substrates, including insulin (B600854) and the amyloid-β (Aβ) peptide. nih.govnih.gov Due to its involvement in clearing these substrates, IDE is considered a potential therapeutic target for both type 2 diabetes and Alzheimer's disease. nih.govnih.gov
Pharmacological modulation of IDE is an area of active investigation. nih.gov Researchers have explored indole-based compounds as potential activators of IDE. nih.gov In one screening effort, over 8,000 indole-based compounds were tested, leading to the discovery of an original series of IDE activators. nih.gov The most promising of these compounds was found to activate the hydrolysis of both insulin and Aβ by IDE. nih.gov
Structure-activity relationship studies of these indole activators have highlighted the importance of a sulfonamide group on the indole nitrogen for binding to the enzyme. nih.gov Molecular docking studies have shown that these activators have a unique, extended binding mode to the polyanion-binding site of IDE. nih.gov Additionally, imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids have been identified as substrate-dependent modulators of IDE, further demonstrating the potential of indole-related scaffolds in modulating the activity of this enzyme. nih.govmdpi.com
Histone Deacetylase (HDAC) Inhibition by Indole-Acylhydrazone Derivatives
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. nih.govwikipedia.org HDAC inhibitors can induce hyperacetylation of histones, which alters gene expression and can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. wikipedia.org As such, HDAC inhibitors are being developed as anticancer agents. nih.govnih.gov
A series of indole acylhydrazone derivatives of 4-pyridone have been synthesized and investigated as potential HDAC inhibitors. nih.govnih.gov The design of these molecules often includes a cap group, a linker, and a zinc-binding moiety, which are key structural components for HDAC inhibition. nih.gov In these derivatives, the indole and acylhydrazone groups serve as the cap, while a 3-hydroxy-4-pyridinone part acts as the zinc-chelating moiety. nih.gov
Inhibition of Tubulin Polymerization and DNA Topoisomerases by Indole Derivatives
Indole derivatives have emerged as a significant class of compounds that interfere with the function of tubulin, a critical protein in the formation of microtubules. nih.gov Microtubules are essential for various cellular processes, including mitosis, cell signaling, and intracellular transport. mdpi.com Consequently, agents that disrupt tubulin polymerization are effective anti-cancer agents. nih.gov Several classes of indole-containing molecules, such as aroylindoles, arylthioindoles, and indolylglyoxyamides, have demonstrated notable inhibitory effects on tubulin polymerization. nih.gov For instance, certain combretastatin (B1194345) analogues bearing an indole moiety have been synthesized and shown to inhibit tubulin polymerization, leading to anticancer activity against various cancer cell lines. nih.gov
In addition to their effects on tubulin, some indole derivatives also target DNA topoisomerases. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and other cellular processes. nih.gov For example, DNA topoisomerase I creates single-strand breaks in DNA to relieve supercoiling. nih.gov Certain compounds can stabilize the complex formed between topoisomerase and DNA, leading to DNA damage and cell death. While the direct activity of (3-Isobutyryl-indol-1-yl)-acetic acid on these enzymes is not extensively documented, the broader class of indole derivatives has shown potential in this area. For example, some thermophilic archaebacteria produce a type I topoisomerase that can be inhibited by single-stranded DNA. nih.gov
| Compound Class | Target | Biological Effect |
|---|---|---|
| Aroylindoles | Tubulin | Inhibition of polymerization |
| Arylthioindoles | Tubulin | Inhibition of polymerization |
| Indolylglyoxyamides | Tubulin | Inhibition of polymerization |
| Combretastatin analogues | Tubulin | Inhibition of polymerization, anticancer activity |
| - | DNA Topoisomerase I | Modulation of enzyme activity |
Studies on Indole-3-Acetic Acid-Amido Synthetases
Indole-3-acetic acid (IAA) is a primary plant hormone of the auxin class, and its levels are tightly regulated, in part, by conjugation to amino acids. ontosight.ai This process is catalyzed by indole-3-acetic acid-amido synthetases, such as the GH3 family of enzymes. nih.govuniprot.org These enzymes play a crucial role in auxin homeostasis by forming amide conjugates of IAA with various amino acids, which can either be inactive storage forms or mark the IAA for degradation. ontosight.ainih.gov
Overexpression of certain GH3 genes, like GH3-8 in rice, has been shown to enhance disease resistance by suppressing the expression of expansins, which are proteins that loosen the cell wall. nih.gov In Arabidopsis, the GH3-6 enzyme is involved in the plant's response to drought and salt stress. Furthermore, studies have shown that GH3 auxin-amido synthetases can influence the ratio of IAA to another natural auxin, phenylacetic acid (PAA), highlighting their role in modulating auxin signaling pathways. nih.gov The biological activity of various amino acid conjugates of IAA has been examined, with many showing the ability to stimulate cell elongation and growth in plant tissues. nih.gov
Plant Enzyme Oxidation of Indole-3-Acetic Acid and its Derivatives
The oxidative degradation of indole-3-acetic acid is a key mechanism for controlling its levels in plants. nih.gov Plant peroxidases are the primary enzymes responsible for this oxidative decarboxylation. nih.govportlandpress.com The mechanism of IAA oxidation by horseradish peroxidase has been a subject of extensive study. nih.gov Research has provided evidence for a ternary complex involving the peroxidase, IAA, and oxygen as a key intermediate in the catalytic cycle. nih.govportlandpress.com
The oxidation of IAA can lead to the formation of oxindole-3-acetic acid. nih.govoup.com This conversion has been demonstrated in extracts from Zea mays (corn), where the enzymatic activity was found in shoot, root, and endosperm tissues. nih.gov This process is also observed in green corn tissues, suggesting it is a widespread mechanism for regulating IAA levels. Interestingly, derivatives such as 2-methyl-IAA are not substrates for this oxidase reaction, indicating a specific interaction between the plant peroxidases and IAA. nih.govportlandpress.com
Receptor Agonism and Antagonism
Aryl Hydrocarbon Receptor (AHR) Activation by Indole Acetic Acid Metabolites
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a role in regulating immune responses and maintaining barrier integrity, particularly in the skin and gut. oup.comoup.com Various indole derivatives, which can be produced by the metabolism of tryptophan by the skin and gut microbiota, have been identified as AHR ligands. oup.comnih.gov
Metabolites such as indole-3-acetic acid, indole-3-acetaldehyde, and indole-3-aldehyde are known to activate the AHR. oup.com This activation can modulate skin homeostasis and has been implicated in various inflammatory disorders. oup.comoup.comresearchgate.net Studies have shown that bacteria isolated from healthy human skin can metabolize tryptophan into these AHR-activating compounds. oup.comnih.gov In the context of neuroinflammation, indole metabolites have been shown to upregulate AHR, which in turn inhibits inflammatory pathways. nih.gov While some studies suggest the anti-inflammatory effects of IAA are independent of AHR in certain cell types, the receptor remains a significant target for indole derivatives. mdpi.com
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism of Alkoxyindole-3-acetic Acid Analogs
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that are key regulators of lipid and glucose metabolism, as well as inflammation. nih.govfrontiersin.org There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. frontiersin.org Synthetic analogs of alkoxyindole-3-acetic acid have been designed and investigated as agonists for PPARγ and PPARδ. nih.govuniv-smb.fr
Structure-activity relationship studies have explored the effects of modifying the lipophilic tail and the position of the alkoxy group on the indole ring to optimize PPAR agonism. nih.govuniv-smb.frresearchgate.net These compounds have the potential to be developed for the treatment of metabolic disorders. researchgate.net PPAR agonists have also been shown to have anti-tumor effects in some contexts. nih.gov
Cannabinoid Type 2 Receptor (CB2) Antagonism by 3-(Indanoyl)indoles
The Cannabinoid Type 2 (CB2) receptor is primarily expressed in immune cells and is a therapeutic target for inflammatory and neurological disorders. nih.govresearchgate.net A class of synthetic indole derivatives, the 3-(indanoyl)indoles, have been identified as potent and selective antagonists of the CB2 receptor. nih.govacs.orgnih.gov
These compounds, characterized by a 2',2'-dimethylindan-5'-oyl group at the C3 position of the indole, exhibit high affinity for the human CB2 receptor. nih.govacs.org Modifications to the N1 and C2 positions of the indole core have been explored to fine-tune the pharmacodynamic profile of these ligands, with some derivatives acting as neutral antagonists and others as partial agonists. nih.govresearchgate.netnih.gov The development of selective CB2 receptor modulators is of significant interest for therapeutic applications without the psychoactive effects associated with CB1 receptor activation. acs.org
| Receptor | Ligand Class | Activity |
|---|---|---|
| Aryl Hydrocarbon Receptor (AHR) | Indole acetic acid metabolites | Agonism |
| Peroxisome Proliferator-Activated Receptor (PPAR) | Alkoxyindole-3-acetic acid analogs | Agonism |
| Cannabinoid Type 2 Receptor (CB2) | 3-(Indanoyl)indoles | Antagonism |
Sphingosine-1-Phosphate (S1P1) Receptor Agonism by Substituted Tetrahydrocyclopenta[b]indol-3-yl)acetic Acid Derivatives
Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that regulates numerous cellular processes by binding to five specific G protein-coupled receptors (S1P1–5). nih.gov The S1P1 receptor, in particular, is a validated therapeutic target for autoimmune diseases due to its essential role in lymphocyte trafficking. nih.gov Modulation of the S1P1 receptor can prevent the egress of lymphocytes from lymphoid tissues, thereby sequestering autoreactive immune cells and preventing them from reaching sites of inflammation, such as the central nervous system in multiple sclerosis. nih.gov
The development of S1P1 receptor agonists as functional antagonists is a key strategy in immunology. nih.gov These compounds initially act as agonists, but their binding leads to the internalization and subsequent degradation of the S1P1 receptor. nih.govnih.gov This loss of surface receptors effectively blocks the natural signaling pathway required for lymphocyte migration. nih.gov
Research into indole-containing structures has identified potent S1P1 functional antagonists. For instance, (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids have been discovered and optimized as direct-acting S1P1 functional antagonists. nih.gov While structurally distinct from this compound, these findings highlight the potential of the indole-acetic acid scaffold to interact with the S1P1 receptor, suggesting a promising avenue for the development of novel immunomodulatory agents.
Serotonin (B10506) Receptor Modulation by Indole Derivatives
The indole nucleus is a core component of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter. Consequently, many indole derivatives exhibit affinity for various serotonin receptor subtypes, which are implicated in a wide range of physiological and pathological processes, including mood, cognition, and memory. mdpi.com The 5-HT1A and 5-HT2A receptors are significant targets for drugs treating depression, anxiety, and schizophrenia. mdpi.com
Studies on various indole derivatives have elucidated key structure-activity relationships for serotonin receptor binding. arizona.edu The primary interaction often involves a salt bridge formed between a protonatable nitrogen atom in the ligand and a conserved aspartate residue in the receptor. mdpi.com For some derivatives, an additional hydrogen bond can form between the indole's NH group and other receptor residues. mdpi.com
Research has shown that different substitutions on the indole ring can confer selectivity for specific 5-HT receptor subtypes. For example, tryptamine (B22526) derivatives are generally selective for 5-HT1 sites. arizona.edu Furthermore, certain indole derivatives can act as positive allosteric modulators of the 5-HT3 receptor. wikipedia.org This modulation suggests that indole compounds can influence serotonergic neurotransmission through various mechanisms, making them a rich source for the development of novel central nervous system therapies. nih.govgoogle.com
Antimicrobial Efficacy and Mechanisms
Indole and its derivatives have emerged as significant molecules in microbiology, not only for their direct antimicrobial effects but also for their role as intercellular signaling molecules that can modulate bacterial behavior. oup.com
Antibacterial and Antifungal Activities of Indole Derivatives
Indole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. nanobioletters.com This includes efficacy against both Gram-positive and Gram-negative bacteria. nanobioletters.commdpi.com Notably, these compounds have shown activity against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii (XDRAB), which pose significant public health threats. asm.orgnih.govnih.gov
The antimicrobial potential is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies have identified indole derivatives with potent activity, sometimes comparable to or exceeding that of standard antibiotics. nih.govnih.gov For example, certain indole-triazole derivatives show promising activity against S. aureus, MRSA, and various Candida species, including the often-resistant C. krusei. nih.govresearchgate.net
The following table summarizes the antimicrobial activity of selected indole derivatives against various pathogens as reported in the literature.
| Compound Class | Target Organism | Activity (MIC in µg/mL) | Reference |
| Indole-based tri-azo moieties | P. aeruginosa | 3.12 | nih.gov |
| Indole-based tri-azo moieties | K. pneumoniae | 3.12 | nih.gov |
| Indole-triazole derivatives | C. albicans | 3.125 | nih.gov |
| Indole-triazole derivatives | C. krusei | 3.125 | nih.gov |
| tris(1H-Indol-3-yl)methylium salts | Antibiotic-sensitive & resistant bacteria | 0.13–1.0 | mdpi.com |
Modulation of Microbial Processes (e.g., motility, biofilm formation, quorum sensing) by Indole Derivatives
Beyond direct killing, indole derivatives can disrupt key bacterial processes that are crucial for virulence and persistence. frontiersin.org Many pathogenic bacteria use a cell-to-cell communication system called quorum sensing (QS) to coordinate collective behaviors like virulence factor production and biofilm formation. nih.gov Indole and its derivatives can interfere with these QS systems, acting as quorum quenching (QQ) agents. frontiersin.orgresearchgate.netresearchgate.net
This interference can lead to a significant reduction in the production of virulence factors and inhibit biofilm formation in pathogens like Serratia marcescens and Pseudomonas aeruginosa. frontiersin.orgnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. nih.gov By inhibiting biofilm formation or even eradicating mature biofilms, indole derivatives can render bacteria more susceptible to conventional antibiotics. asm.orgasm.org
Furthermore, indole compounds have been shown to affect bacterial motility, including swimming and swarming behaviors, which are essential for colonization and spreading of infection. frontiersin.orgnih.govresearchgate.net For example, certain derivatives can decrease the swarming motility of P. aeruginosa. nih.gov By modulating these critical microbial processes, indole derivatives represent a promising anti-virulence strategy that may exert less selective pressure for resistance compared to traditional antibiotics. nih.gov
Anti-Inflammatory and Antioxidant Properties of Indole-1-yl-acetic Acid Derivatives
Indole-1-yl-acetic acid derivatives have been investigated for their potential to combat inflammation and oxidative stress, two interconnected processes underlying many chronic diseases. nih.govnih.gov Indole-3-acetic acid (IAA), a well-known tryptophan metabolite produced by gut microbiota, has demonstrated notable anti-inflammatory and antioxidant activities. mdpi.commdpi.com
Research has shown that IAA can significantly ameliorate the inflammatory response induced by lipopolysaccharides (LPS) in macrophage cells. mdpi.com This is achieved by reducing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). mdpi.com One of the key mechanisms behind this effect is the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. mdpi.com
In addition to their anti-inflammatory effects, these derivatives can act as direct antioxidants. researchgate.net They have been shown to suppress the generation of reactive oxygen species (ROS) and nitric oxide (NO), which are harmful free radicals that can cause cellular damage. mdpi.com This dual action of reducing inflammation and neutralizing free radicals suggests that indole-1-yl-acetic acid derivatives could be valuable therapeutic agents for conditions characterized by chronic inflammation and oxidative stress. mdpi.comcuestionesdefisioterapia.com
Investigations into Anticancer Activities of Indole-1-yl-acetic Acid Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with potent anticancer activity. nih.govresearchgate.net Indole-1-yl-acetic acid derivatives and related compounds have been the focus of extensive research, revealing their ability to inhibit the growth of a wide range of cancer cell types, including breast, lung, colorectal, and cervical cancer. nih.govresearchgate.netacs.orgmdpi.com
The anticancer mechanisms of these derivatives are diverse. Many induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells. nih.gov Some compounds function by inhibiting key enzymes involved in cancer progression. For example, certain indole derivatives act as inhibitors of histone deacetylases (HDACs), which are critical regulators of gene expression. nih.gov Others have been designed to inhibit protein kinases like the epidermal growth factor receptor (EGFR) or enzymes like cyclooxygenase-2 (COX-2), which are often overactive in tumors. mdpi.com
Another novel approach involves the use of indole-3-acetic acid (IAA) as a prodrug in targeted cancer therapy. nih.gov In this strategy, the non-toxic IAA is activated into a cytotoxic species specifically at the tumor site by a targeted enzyme, such as horseradish peroxidase (HRP), leading to localized cancer cell death. nih.gov The efficacy of these compounds is often measured by their IC50 value, which represents the concentration required to inhibit 50% of cancer cell growth.
The table below presents the anticancer activity of various indole derivatives against different human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Substituted heteroannulated indole | HeLa (Cervical) | 13.41 | researchgate.net |
| Indole-based arylsulfonylhydrazide | MDA-MB-468 (Breast) | 8.2 | acs.org |
| Indole-based arylsulfonylhydrazide | MCF-7 (Breast) | 13.2 | acs.org |
| Indole-based 1,3,4-oxadiazole | HCT116 (Colorectal) | 6.43 | mdpi.com |
| Indole-based 1,3,4-oxadiazole | A549 (Lung) | 9.62 | mdpi.com |
| Dehydrocrenatidine | HepG2 (Liver) | 3.5 | nih.gov |
These findings underscore the significant potential of indole-1-yl-acetic acid derivatives as a source for the development of novel and effective anticancer agents. nih.gov
Impact on Cancer Cell Proliferation and Viability
There is currently no available scientific literature detailing the effects of this compound on the proliferation and viability of cancer cells.
Induction of Apoptotic Pathways
Scientific studies have not yet been published that investigate the potential for this compound to induce apoptotic pathways in any cell lines.
Targeting Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1)
Research into the interaction of this compound with anti-apoptotic proteins such as Bcl-2 and Mcl-1 has not been documented in the available scientific literature.
Neuroprotective Effects and Modulation of Neurological Pathways
There is no current research available to suggest or confirm any neuroprotective effects or modulation of neurological pathways by this compound.
Mechanism of Action and Molecular Interactions of Indole 1 Yl Acetic Acid Derivatives
Elucidation of Specific Binding Modes with Biological Targets
The therapeutic potential of indole-1-yl-acetic acid derivatives is rooted in their ability to bind with high specificity to various biological molecules, including enzymes and receptors. The nature of these interactions, from direct engagement with active sites to allosteric modulation and receptor-ligand binding, dictates the ultimate biological response.
Active Site and Allosteric Interactions in Enzyme Inhibition
Indole-1-yl-acetic acid derivatives have been identified as inhibitors of several key enzymes, where their efficacy is determined by precise interactions within the enzyme's binding pockets.
Cyclooxygenase (COX) Inhibition: Certain indole (B1671886) derivatives are known to inhibit COX enzymes, which are central to the inflammatory process. nih.gov Docking studies have shown that these compounds can bind to the COX-2 active site, forming critical hydrogen bonds with amino acid residues such as Tyrosine 355 and Arginine 120, interactions that are similar to those of established NSAIDs like indomethacin (B1671933). mdpi.com The development of dual COX-2 inhibitors from an indole acetic acid scaffold highlights the potential for creating anti-inflammatory agents with potentially improved safety profiles. unito.it
Cholinesterase Inhibition: Derivatives of indole have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. nih.gov Molecular docking has revealed that these compounds can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. mdpi.com For instance, interactions include π-π stacking with the indole ring of Tryptophan 279 in the PAS and cation-π interactions with the phenyl ring of Phenylalanine 330 in the CAS. mdpi.com Studies on Indole-3-acetic acid (IAA) have shown it can act as a noncompetitive or a linear-mixed type inhibitor for human serum BChE, depending on the substrate used, which suggests complex binding modes that may involve allosteric sites. researchgate.net
Other Enzyme Targets: The inhibitory action of this class extends to other enzymes. Substituted 1- and 3-indole acetic acid derivatives have shown marked differences in their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. nih.gov Molecular modeling suggests that the more potent 1-indole acetic acid derivatives form stronger electrostatic interactions with the NADP+ cofactor within the enzyme's active site. nih.gov Furthermore, newly synthesized indole acetic acid sulfonate derivatives have demonstrated inhibitory potential against ectonucleotidases, with docking studies revealing hydrogen bonding and π-π stacking with key amino acid residues in the active site. rsc.org
| Enzyme Target | Derivative Class | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Indole Acetohydrazides | Tyr 355, Arg 120 | Hydrogen Bonding | mdpi.com |
| Acetylcholinesterase (AChE) | Isoindolediones | Trp 279 (PAS), Phe 330 (CAS) | π-π Stacking, Cation-π | mdpi.com |
| Butyrylcholinesterase (BChE) | Indole-3-acetic acid | Not specified | Noncompetitive / Mixed | researchgate.net |
| Aldose Reductase | Indole Acetic Acids | NADP+ Cofactor | Electrostatic Interaction | nih.gov |
| Ectonucleotidases | Indole Acetic Acid Sulfonates | Asn503, Asn599, Phe500, Phe417 | Hydrogen Bonding, π-π Stacking | rsc.org |
Receptor-Ligand Interactions and Conformational Changes
The interaction of indole-1-yl-acetic acid derivatives with cellular receptors is a critical component of their mechanism of action, leading to the modulation of various signaling cascades.
Serotonin (B10506) Receptors: Certain indole derivatives have been developed as ligands for serotonin 5-HT1A and 5-HT2A receptors. nih.gov Molecular docking studies reveal a consistent binding pose across these derivatives, characterized by a crucial electrostatic interaction between a protonatable nitrogen atom on the ligand and a conserved aspartate residue (Asp 3.32) in the receptor. nih.gov The indole moiety of these ligands typically penetrates deep into a hydrophobic pocket of the receptor, forming interactions with aromatic residues like Tryptophan 6.48, Phenylalanine 6.51, and Phenylalanine 6.52. nih.gov
Peroxisome Proliferator-Activated Receptors (PPARs): Indol-1-yl acetic acids have been designed as potent PPAR agonists, with some acting as pan-agonists for multiple PPAR subtypes. tmu.edu.twimrpress.com The activity of these compounds is influenced by the interaction of their hydrophobic tail with the PPARγ protein, leading to potent agonistic effects. tmu.edu.tw For example, the compound [5-(3-Indol-1-ylpropoxy)-1H-indol-3-yl] Acetic Acid was shown to significantly increase PPARγ transcriptional activity, enhancing adipocyte differentiation and glucose uptake in cell models. imrpress.com
| Receptor Target | Derivative Class | Key Interacting Residues/Features | Interaction Type | Reference |
|---|---|---|---|---|
| Serotonin 5-HT1A/2A | Indole Derivatives | Asp 3.32, Trp 6.48, Phe 6.51, Phe 6.52 | Salt Bridge, Hydrophobic Interactions | nih.gov |
| PPARγ | Indol-1-yl Acetic Acids | Hydrophobic Pocket | Hydrophobic Interactions | tmu.edu.tw |
| Thromboxane (TP) Receptor | Indole Acetic Acid Scaffold | Not specified | Antagonism | unito.it |
Cellular Signaling Pathway Modulation
Beyond direct enzyme or receptor binding, indole-1-yl-acetic acid derivatives exert significant influence by modulating complex intracellular signaling pathways. This modulation can affect gene expression and cellular responses related to metabolism, inflammation, and cell survival.
AHR Signaling Pathway Regulation
The Aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a role in regulating responses to environmental stimuli and in modulating metabolic and immune processes. Several microbial indole metabolites, including Indole-3-acetic acid (IAA), are known endogenous ligands for AHR. mdpi.com Activation of the AHR signaling pathway by IAA has been shown to improve gut motility. nih.govresearchgate.net Studies have also demonstrated that AHR activation is involved in the alleviation of hepatic steatosis. frontiersin.orgnih.gov Interestingly, some effects of IAA, such as its anti-inflammatory and antioxidant activities in macrophages, have been found to occur through a mechanism that is independent of AHR activation, suggesting that the compound can signal through multiple pathways. mdpi.comnih.gov
GPR30/AMPK/SIRT1 Pathway Activation
Recent research has uncovered a neuroprotective role for gut microbiota-derived indole derivatives, such as IAA and indole-3-propionic acid (IPA), through the activation of a specific signaling cascade. nih.govresearchgate.net These compounds have been shown to alleviate neurodegeneration in models of aging by activating the G protein-coupled receptor 30 (GPR30), which in turn leads to the activation of 5'-adenosine monophosphate-activated protein kinase (AMPK) and silent information regulator 1 (SIRT1). nih.govresearchgate.net This GPR30/AMPK/SIRT1 pathway is associated with reduced oxidative stress, inflammation, and neuronal apoptosis. nih.gov The essential role of GPR30 in mediating these effects was confirmed in studies where a GPR30 antagonist blocked the protective actions of the indole derivatives. nih.govresearchgate.net
NF-κB and COX Pathway Modulation in Inflammation
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. researchgate.net Indole derivatives, including Indole-3-acetic acid (IAA) and Indole-3-carbinol (I3C), have been shown to modulate this pathway. mdpi.commdpi.com IAA can mitigate the lipopolysaccharide (LPS)-induced inflammatory response by preventing the nuclear translocation of the NF-κB p65 subunit in macrophages. mdpi.comnih.gov It has also demonstrated hepatoprotective effects by modulating the upstream TLR4/NF-κB/caspase-3 pathway. mdpi.com Similarly, I3C has been found to suppress NF-κB activation by inhibiting IκBα kinase, which leads to a downstream reduction in the expression of NF-κB-regulated genes involved in inflammation and cell survival, including COX-2. nih.gov This direct link to the COX pathway is further supported by studies where indole derivatives were specifically designed as selective COX-2 inhibitors, demonstrating a targeted approach to modulating inflammatory mediators. mdpi.com
Plant Auxin Signaling and Gene Regulation as Analogous Systems
The signaling pathway of indole-3-acetic acid (IAA), the most common naturally occurring auxin in plants, serves as a valuable analogous system for understanding how simple indole-based molecules can elicit complex, specific cellular responses. In plants, the core mechanism of auxin signaling involves three main protein families: the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) F-box proteins, the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional co-repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.
Under low auxin concentrations, Aux/IAA proteins form heterodimers with ARF proteins, which represses the transcription of auxin-responsive genes. When auxin is present, it acts as a molecular "glue," binding to the TIR1/AFB receptor, which is part of an SCF E3 ubiquitin ligase complex (SCFTIR1/AFB). This binding promotes the interaction between TIR1/AFB and the Aux/IAA repressors, leading to the polyubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates the ARF transcription factors, allowing them to regulate the expression of genes that control various aspects of plant growth and development, including cell division, expansion, and differentiation. This well-characterized pathway, where a small indole-containing molecule precisely modulates protein-protein interactions to control gene expression, provides a compelling model for how (3-Isobutyryl-indol-1-yl)-acetic acid and other derivatives might function in other biological systems.
Insights from Enzyme Kinetic Studies
Enzyme kinetic studies are crucial for elucidating the mechanism by which a compound exerts its effects, particularly as an inhibitor. For indole-1-yl-acetic acid derivatives, research has demonstrated their ability to interact with and inhibit various enzymes through distinct mechanisms.
Competitive, Uncompetitive, and Non-competitive Inhibition Mechanisms
The mode of enzyme inhibition by indole-1-yl-acetic acid derivatives can vary depending on the specific compound and the target enzyme. Studies on a series of newly synthesized indole acetic acid sulfonate derivatives as inhibitors of ectonucleotidases—enzymes implicated in cancer development due to their role in producing tumor-promoting adenosine (B11128)—have revealed all three major types of reversible inhibition. nih.govrsc.org
Competitive Inhibition: In this mode, the inhibitor molecule is structurally similar to the substrate and binds to the enzyme's active site, preventing the substrate from binding. The inhibition can be overcome by increasing the substrate concentration. Certain indole acetic acid sulfonate derivatives were found to act as competitive inhibitors of ectonucleotidases. nih.govrsc.org
Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which reduces the maximum velocity (Vmax) and the Michaelis constant (Km) of the reaction. This mechanism was observed for other compounds within the same indole acetic acid sulfonate derivative series. nih.govrsc.org
Non-competitive Inhibition: A non-competitive inhibitor can bind to either the free enzyme or the ES complex at a site distinct from the active site (an allosteric site). This binding reduces the enzyme's turnover number but does not affect substrate binding. Consequently, Vmax is decreased while Km remains unchanged. One derivative in the studied series exhibited a non-competitive mode of inhibition against human tissue-nonspecific alkaline phosphatase (h-TNAP). nih.govrsc.orgresearchgate.net
These findings highlight the versatility of the indole acetic acid scaffold in targeting enzymes through diverse mechanisms.
| Compound | Target Enzyme | IC₅₀ (µM) | Mode of Inhibition |
|---|---|---|---|
| 5j | h-ENPP3 | 0.62 ± 0.003 | Competitive |
| 5e | h-ENPP1 | 0.32 ± 0.01 | Competitive |
| 5c | h-e5′NT | 0.37 ± 0.03 | Uncompetitive |
| 5g | h-TNAP | 0.59 ± 0.08 | Non-competitive |
Molecular and Cellular Responses to Indole-1-yl-acetic Acid Derivatives
Indole-1-yl-acetic acid derivatives can elicit a wide range of molecular and cellular responses, impacting fundamental processes from cell survival and proliferation to immune function and tissue homeostasis.
Effects on Cell Proliferation, Differentiation, and Apoptosis
The indole nucleus is a privileged scaffold in medicinal chemistry, and numerous derivatives have been investigated for their anticancer potential. nih.govnih.gov These compounds can influence cell fate by modulating pathways that control proliferation and programmed cell death (apoptosis).
Research on a series of indole-aryl amide derivatives demonstrated significant cytotoxic activity against various human cancer cell lines, including colon cancer (HT29), cervical cancer (HeLa), and breast cancer (MCF7). nih.govnih.gov One particularly potent compound from an indolylacetic acid series was found to be selectively toxic to HT29 colon cancer cells without affecting healthy human intestinal cells. nih.govnih.gov Further investigation revealed that this compound caused cell cycle arrest in the G1 phase and promoted apoptosis in the cancer cells. nih.gov Similarly, other studies on novel indole derivatives have shown potent antiproliferative activity, with some compounds inducing apoptosis and arresting the cell cycle at the G2/M phase in lung cancer and leukemia cell lines. nih.gov These effects are often achieved by targeting key cellular components like tubulin or protein kinases, which are critical for cell division. researchgate.net
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Observed Effect |
|---|---|---|---|---|
| Indole-aryl amide 1 | HT29 | Colon | 0.31 | Cytotoxicity |
| Indole-aryl amide 5 | HT29 | Colon | - | G1 phase arrest, Apoptosis |
| Indole-aryl amide 2 | MCF7 | Breast | 0.81 | Cytotoxicity |
| Indole-aryl amide 2 | PC3 | Prostate | 2.13 | Cytotoxicity |
| Indole derivative 10b | A549 | Lung | 0.12 | G2/M phase arrest, Apoptosis |
| Indole derivative 10b | K562 | Leukemia | 0.01 | G2/M phase arrest, Apoptosis |
Role in Stress Tolerance and Immune System Modulation
Indole-3-acetic acid (IAA) and its derivatives play a significant role in modulating the immune system and responding to stress. IAA, which can be produced by gut microbiota from dietary tryptophan, has demonstrated notable anti-inflammatory and anti-oxidative properties. nih.govmdpi.com In macrophage cell lines, IAA can significantly reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) that are typically induced by inflammatory stimuli like lipopolysaccharide (LPS). nih.govmdpi.com This anti-inflammatory effect is partly mediated by the induction of heme oxygenase-1 (HO-1), a potent antioxidant and cytoprotective enzyme. nih.govresearcher.life
Furthermore, IAA can modulate immune homeostasis through its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor crucial for regulating immune responses at mucosal surfaces. frontiersin.org Activation of AhR by IAA can help maintain the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells, thereby suppressing excessive inflammation. frontiersin.org This immunomodulatory capacity has been shown to alleviate symptoms in mouse models of chronic inflammatory conditions like ankylosing spondylitis. frontiersin.org
Modulation of Gut Motility and Intestinal Barrier Function via Microbiota Metabolites
The gut microbiota produces a vast array of metabolites that influence host physiology, with indole derivatives from tryptophan metabolism being particularly important for intestinal health. Indole and its derivatives, including IAA, are recognized as key signaling molecules that regulate the integrity of the intestinal epithelial barrier, modulate local immune responses, and influence gastrointestinal motility.
These microbial metabolites can enhance the function of the intestinal barrier by promoting the expression of tight junction proteins. mdpi.com They also play a protective role by activating the AhR in intestinal immune cells, which helps to maintain homeostasis and dampen inflammatory responses. frontiersin.org Studies have shown that indole derivatives can stimulate the release of serotonin from enterochromaffin cells, a key neurotransmitter involved in regulating gut peristalsis. Colon-targeted delivery of IAA has been demonstrated to improve gut motility in preclinical models, highlighting the direct impact of these microbial metabolites on intestinal function. mdpi.com This regulation of both the physical barrier and the motor function of the gut underscores the critical role of indole derivatives in maintaining a healthy gastrointestinal system.
Preclinical Research Models and Advanced in Vitro Studies for Indole 1 Yl Acetic Acid Derivatives
In Vitro Cellular Models for Biological Activity Assessment
In vitro cellular models are fundamental tools in preclinical research, offering a controlled environment to elucidate the biological activities of novel compounds like indole-1-yl-acetic acid derivatives. These models are crucial for initial screening and for understanding the cellular and molecular mechanisms of action before progressing to more complex in vivo studies.
Cell-based assays are instrumental in determining the interaction of indole (B1671886) derivatives with specific molecular targets such as enzymes and receptors. These assays can quantify the potency and selectivity of a compound, providing critical insights into its pharmacological profile.
For instance, a series of novel indole-based Peroxisome Proliferator-Activated Receptor (PPAR) agonists were developed, leading to the discovery of a highly potent PPAR pan-agonist. nih.gov Molecular docking and structural biology studies revealed that the hydrophobic tail of the indole derivative makes intensive hydrophobic interactions with the PPARγ protein, which is crucial for its potent activity. nih.gov Similarly, other indole acetic acid derivatives have been identified as potent and selective antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key target for allergic inflammatory diseases. acs.orgnih.gov
In another study, newly synthesized indole acetic acid sulfonate derivatives were evaluated for their in vitro inhibitory activity against ectonucleotidases, including ENPPs, e5′NT, and h-TNAP. nih.govresearchgate.netrsc.org Several of these compounds demonstrated significant inhibitory potential, with IC50 values in the sub-micromolar range. nih.govrsc.org The pharmacophore structure, which includes the indole ring, carboxamide group, and sulfonate group, was identified as being crucial for this inhibitory activity. nih.gov
Furthermore, indole-aryl-amide derivatives based on an indolylacetic acid nucleus have been assessed for their binding affinity to opioid receptors (OR). nih.govnih.gov While they showed negligible affinity for μ- and δ-opioid receptors, certain compounds displayed Ki values in the low micromolar range for the κ-opioid receptor, indicating a degree of selectivity. nih.govnih.gov
Table 1: Enzyme and Receptor Activity of Selected Indole-1-yl-acetic Acid Derivatives
| Compound Class | Target | Assay Type | Key Findings |
|---|---|---|---|
| Indole-based agonists | PPARγ | Structural Biology & Docking | Hydrophobic interactions are key for potent pan-agonist activity. nih.gov |
| Indole acetic acids | CRTH2 | Cell-based binding assays | Identified potent and selective antagonists for allergic inflammation. acs.orgnih.gov |
| Indole acetic acid sulfonates | Ectonucleotidases (h-ENPP1, h-e5′NT) | In vitro enzyme inhibition | Potent inhibition with IC50 values in the sub-micromolar range. nih.govresearchgate.net |
The antiproliferative potential of indole derivatives is a significant area of research, with numerous studies evaluating their efficacy against a wide panel of human cancer cell lines. These in vitro screens are a primary method for identifying new anticancer drug candidates.
A variety of indole derivatives have demonstrated notable cytotoxic effects. For example, a series of indole-aryl amides containing an indolylacetic acid nucleus were tested for cytotoxicity against HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia) cell lines. nih.govnih.gov Some of these compounds showed good activity, with one derivative in particular exhibiting noteworthy selectivity towards the HT29 malignant colon cell line while not affecting healthy human intestinal cells. nih.govnih.gov
In another study, newly synthesized pyrazolinyl-indole derivatives demonstrated remarkable cytotoxic activities against a broad panel of cell lines, including leukemia, colon, breast, melanoma, and lung cancer cells. mdpi.com Similarly, a new series of indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety was assessed against human non-small cell lung cancer cells (A549) and human chronic myeloid leukemia cells (K562), with one compound emerging as a highly potent derivative with IC50 values in the nanomolar range. tandfonline.com
The development of an indolyl dihydroisoxazole (B8533529) derivative, DHI1, showed promising potential due to its high selectivity toward leukemia Jurkat and HL-60 cells, while having minimal toxicity to noncancerous cells. doi.org
Table 2: Antiproliferative Activity of Indole Derivatives in Cancer Cell Lines
| Compound Series | Cancer Cell Lines Tested | Notable Results |
|---|---|---|
| Indole-aryl-amides | HT29, HeLa, MCF7, PC-3, Jurkat J6 | Selective toxicity towards HT29 colon cancer cells. nih.govnih.gov |
| Pyrazolinyl-indoles | Leukemia, Colon, Breast, Melanoma, Lung | Broad-spectrum cytotoxic activity against nine categories of cancer. mdpi.com |
| Indole-thiadiazole derivatives | A549 (Lung), K562 (Leukemia) | Potent activity with IC50 values of 12.0 nM and 10 nM, respectively. tandfonline.com |
| Indolyl dihydroisoxazole (DHI1) | Jurkat, HL-60 (Leukemia) | High selectivity towards leukemia cells with minimal toxicity to normal cells. doi.org |
Lipopolysaccharide (LPS)-stimulated macrophage models, particularly using the RAW264.7 cell line, are a standard in vitro method for evaluating the anti-inflammatory properties of chemical compounds. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, characterized by the production of pro-inflammatory mediators.
Studies on Indole-3-acetic acid (IAA) have demonstrated its ability to attenuate inflammation in LPS-induced RAW264.7 macrophages. nih.govnih.gov IAA treatment significantly suppressed the LPS-induced expression and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.govnih.gov Furthermore, IAA was shown to reduce the production of nitric oxide (NO), a key inflammatory mediator. nih.govnih.gov
Similarly, a novel indole derivative, XCR-5a, was shown to have anti-inflammatory effects both in vitro and in vivo. researchgate.net In vitro, XCR-5a suppressed the production of IL-1β, IL-6, and TNF-α, as well as the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated primary mouse cells. researchgate.net The mechanism was linked to the suppression of the NF-κB signaling pathway. researchgate.net These models are crucial for identifying compounds that can modulate the inflammatory cascade. mdpi.commdpi.com
Table 3: Anti-inflammatory Effects of Indole Derivatives in LPS-Stimulated Macrophages
| Compound | Cell Model | Inflammatory Mediators Inhibited |
|---|---|---|
| Indole-3-acetic acid (IAA) | RAW264.7 Macrophages | IL-1β, IL-6, MCP-1, Nitric Oxide (NO) nih.govnih.gov |
| Indole derivative XCR-5a | Primary Mouse Cells | IL-1β, IL-6, TNF-α, iNOS, COX-2 researchgate.net |
Cell culture models are vital for assessing the potential of indole derivatives to protect neuronal cells from oxidative stress and other insults, which are hallmarks of neurodegenerative diseases. The neuroblastoma cell line SH-SY5Y is commonly used for this purpose.
A study on synthetic indole–phenolic compounds evaluated their neuroprotective effects in an Alzheimer's disease model using SH-SY5Y cells. nih.gov These compounds demonstrated strong antioxidant and cytoprotective effects, effectively countering reactive oxygen species (ROS) generated by amyloid-beta peptide and hydrogen peroxide (H₂O₂). nih.govnih.gov This resulted in a significant increase in cell viability and a reduction of ROS levels. nih.gov
Another indole derivative, NC009-1, showed protective effects in neurotoxin-induced cell models of Parkinson's disease. mdpi.com It alleviated cytotoxicity and reduced oxidative stress in human microglial HMC3 cells. mdpi.com Indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) have also been shown to exhibit neuroprotective effects by activating antioxidant defense mechanisms and mimicking the activity of Brain-Derived Neurotrophic Factor (BDNF). mdpi.com These compounds can provide protection against oxidative stress-induced neurotoxicity in SH-SY5Y cells. nih.govmdpi.com
Table 4: Neuroprotective and Antioxidant Effects of Indole Derivatives
| Compound/Class | Cell Line | Model of Neurotoxicity | Key Protective Effects |
|---|---|---|---|
| Indole–phenolic compounds | SH-SY5Y | Amyloid-beta, H₂O₂ | Counteracted ROS, increased cell viability. nih.gov |
| Indole derivative NC009-1 | HMC3 Microglia | MPP+ (neurotoxin) | Alleviated cytotoxicity, reduced oxidative stress. mdpi.com |
| Indole-3-carbinol (I3C) / DIM | - | Cerebral Ischemia-Reperfusion | Reduced oxidative stress and suppressed inflammation. mdpi.com |
Inducing differentiation in cancer cells is a therapeutic strategy aimed at forcing malignant cells to mature into non-proliferating, specialized cell types. Human leukemia cell lines, such as the promyelocytic HL-60 line, are standard models for these studies.
Research has shown that certain indole derivatives can induce differentiation in these models. For example, Indoleacetic acid falcarindiol (B120969) ester, isolated from Japanese ivy, was found to induce granulocytic differentiation in HL-60 cells. nih.gov This was confirmed by staining and immunochemical analysis, which showed an increase in cell surface differentiation markers. nih.gov The growth suppression induced by this compound was associated with an arrest in the G0/G1 phase of the cell cycle. nih.gov
More recently, an indolyl dihydroisoxazole derivative known as DHI1 has demonstrated high selectivity towards leukemia cell lines, including Jurkat and HL-60. doi.org Mechanistic studies showed that DHI1 induces cell cycle arrest in the G2/M phase in Jurkat and HL-60 cells, and also in the S phase in HL-60 cells, affecting signaling proteins associated with cell cycle progression. doi.org
In Vitro Mechanistic Investigations
Understanding the molecular mechanisms by which indole-1-yl-acetic acid derivatives exert their biological effects is a primary goal of in vitro studies. These investigations delve into the specific cellular pathways and molecular interactions that are modulated by the compounds.
Mechanistic studies have revealed diverse modes of action for different indole derivatives. In the context of cancer, several compounds have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest. For instance, one indole-aryl amide derivative was shown to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 colon cancer cells. nih.govnih.gov Another derivative, 10b, blocked the cell cycle in the G2/M phase in A549 and K562 cells, and was found to modulate the EGFR and p53-MDM2 mediated pathways. tandfonline.com
For anti-inflammatory actions, the mechanism often involves the inhibition of key signaling pathways. Indole-3-acetic acid and the derivative XCR-5a were both found to suppress the activation of the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. nih.govnih.govresearchgate.net IAA also promotes the induction of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory and antioxidant properties. nih.govnih.gov
In the realm of neuroprotection, mechanisms include the direct scavenging of free radicals, chelation of metal ions, and modulation of signaling pathways that promote cell survival. nih.gov Indole-phenolic compounds have been shown to possess metal-chelating properties and promote the disaggregation of amyloid-beta fragments, a key pathological feature of Alzheimer's disease. nih.gov Other derivatives exert their neuroprotective effects by activating the Nrf2-antioxidant responsive element, which is the primary cellular defense against oxidative stress. mdpi.com
Gene Expression and Protein Modulation Studies
There is no available scientific literature detailing studies on how (3-Isobutyryl-indol-1-yl)-acetic acid may influence gene expression or modulate protein activity in any biological system. Research on other indole derivatives has shown significant effects on gene regulation, such as the modulation of Aux/IAA genes in plants by auxin, but similar investigations for this compound have not been published.
Biochemical Assays for Signaling Pathway Analysis
No biochemical assays or pathway analyses have been published that would elucidate the mechanisms of action for this compound. Consequently, its potential targets, interactions with cellular receptors, or its impact on intracellular signaling cascades remain unknown.
Ex Planta and Microbial Research Systems
Similarly, research into the effects of this specific compound in plant and microbial systems is absent from the public domain.
Studies on Plant Auxin Metabolism and Signaling in Model Organisms (e.g., Arabidopsis)
While the metabolism and signaling of auxins like Indole-3-acetic acid (IAA) and its precursor Indole-3-butyric acid (IBA) are well-documented in model organisms such as Arabidopsis thaliana, no studies have been published investigating the metabolism, transport, or signaling effects of this compound in these or any other plant systems.
Investigation of Indole Derivative Effects on Microbial Physiology and Virulence
The influence of various indole compounds on microbial processes, including biofilm formation and virulence, is an active area of research. However, there are no specific studies available that investigate the effects of this compound on microbial physiology or its potential role as a signaling molecule in pathogen virulence.
Future Research Directions and Translational Perspectives for Indole 1 Yl Acetic Acid Derivatives
Identification of Novel Biological Targets and Therapeutic Applications
The therapeutic versatility of the indole (B1671886) scaffold is well-documented, and future research on indole-1-yl-acetic acid derivatives is poised to uncover a wealth of new biological targets and applications. The core structure of these compounds makes them privileged scaffolds in medicinal chemistry, capable of interacting with a diverse array of biological macromolecules. mdpi.com Current research into various indole derivatives has already identified promising activities in oncology, inflammation, and infectious diseases, suggesting fertile ground for the investigation of (3-Isobutyryl-indol-1-yl)-acetic acid.
In oncology, indole derivatives have shown significant efficacy against various cancer cell lines. mdpi.com Future studies will likely focus on identifying novel protein targets beyond those already established. For instance, while some derivatives are known to inhibit tubulin polymerization, research is expanding to explore their roles as inhibitors of enzymes crucial to cancer progression, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). The identification of specific enzyme targets could lead to the development of highly selective anticancer agents with improved therapeutic windows.
Beyond cancer, the anti-inflammatory potential of these derivatives is a key area of future exploration. While the well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933) features an indole core, next-generation compounds could target more specific inflammatory pathways like NF-κB and COX-2 with greater precision. mdpi.com Furthermore, the antimicrobial properties of indole-based compounds, including their ability to disrupt bacterial membranes and inhibit biofilm formation, open avenues for developing new treatments against multidrug-resistant pathogens. mdpi.com
Table 1: Potential Therapeutic Applications and Biological Targets for Indole-1-yl-acetic Acid Derivatives
| Therapeutic Area | Potential Biological Target(s) | Investigated Activity of Related Indole Derivatives |
|---|---|---|
| Oncology | Tubulin, Histone Deacetylases (HDACs), Lysine-Specific Demethylase 1 (LSD1), PI3Kα/EGFR | Inhibition of cancer cell proliferation, induction of apoptosis, combating drug-resistant cancer cells. mdpi.comnih.gov |
| Inflammation | Cyclooxygenase-2 (COX-2), NF-κB | Reduction of fever, pain, and inflammation; potential for treating chronic inflammatory diseases. mdpi.com |
| Infectious Diseases | Bacterial Membranes, Biofilm Formation | Potent antibacterial activity against various pathogens, including multidrug-resistant bacteria. mdpi.com |
| Metabolic Disorders | Peroxisome Proliferator-Activated Receptors (PPARs) | Modulation of metabolic pathways, offering potential for diabetes and hypertension treatment. mdpi.comdrugbank.com |
| Viral Infections | SARS-CoV-2 Main Protease (Mpro), Spike Glycoprotein | In silico studies suggest inhibitory properties against key viral proteins. mdpi.com |
Deeper Elucidation of Complex Mechanisms of Action
Understanding the intricate molecular mechanisms through which indole-1-yl-acetic acid derivatives exert their effects is paramount for their translation into clinical therapies. Future research must move beyond identifying primary targets to unraveling the complex signaling cascades and cellular responses they modulate.
In the context of cancer, the pro-apoptotic (cell death-inducing) activity of indole derivatives is a key focus. Mechanistic studies have revealed that these compounds can trigger both the extrinsic and intrinsic apoptotic pathways. They can modulate the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis, to promote cell death in malignant cells. nih.gov Furthermore, many indole derivatives have been shown to cause cell cycle arrest, halting the proliferation of cancer cells at specific phases, such as G1 or G2/M. oup.comnih.gov A deeper understanding of how compounds like this compound might influence specific cell cycle checkpoints and the proteins that govern them (e.g., cyclin-dependent kinases) will be crucial. Future investigations will likely employ advanced molecular biology techniques to map these complex interactions and identify potential resistance mechanisms.
The anti-inflammatory mechanisms of the closely related indole-3-acetic acid (IAA) have been linked to the induction of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. This induction appears to be a key component of its protective effects against inflammation triggered by agents like lipopolysaccharides. This provides a clear mechanistic pathway to investigate for this compound and other derivatives.
Rational Design and Synthesis of Next-Generation Indole-1-yl-acetic Acid Derivatives
The future development of effective drugs from this class will depend heavily on the rational design and synthesis of new-generation derivatives with optimized potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific chemical modifications influence biological activity.
SAR studies on related indole acetic acid derivatives have established several key principles for rational design. youtube.com For instance:
The carboxylic acid group is often crucial for activity, and its replacement with other acidic groups can decrease efficacy. youtube.com
Substitutions on the indole nitrogen (N1 position) with groups like a p-chlorobenzoyl moiety can significantly enhance activity. youtube.com
Modifications at the C5 position of the indole ring with groups such as methoxy (B1213986) (-OCH3) or fluoro (-F) have been shown to be more active than unsubstituted analogues. youtube.com
A methyl group at the C2 position often results in higher activity compared to larger aryl substitutions. youtube.com
These established SAR principles provide a blueprint for the rational design of novel analogues of this compound. Synthetic chemists can create focused libraries of compounds by systematically modifying the isobutyryl group at the C3 position, the acetic acid moiety at the N1 position, and various positions on the benzene (B151609) ring of the indole core. rsc.orgnih.gov These new molecules can then be screened for enhanced activity against specific biological targets, leading to the identification of next-generation drug candidates. The synthesis of these novel derivatives often involves multi-step processes, starting from commercially available indole precursors and employing modern organic chemistry techniques to build molecular complexity. nih.govresearchgate.net
Advanced Computational and Artificial Intelligence Approaches in Drug Discovery
The integration of advanced computational tools and artificial intelligence (AI) is set to revolutionize the discovery and development of indole-1-yl-acetic acid derivatives. These in silico methods can significantly accelerate the identification of promising drug candidates, predict their biological activities, and optimize their properties, thereby reducing the time and cost associated with traditional drug discovery pipelines. nih.govlongdom.orgnih.gov
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target, such as a protein or enzyme. nih.govjocpr.comajchem-a.com For indole derivatives, docking studies have been instrumental in understanding how these compounds interact with the active sites of targets like PI3Kα, EGFR, and various kinases. nih.govdrugbank.com This allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for a compound's inhibitory activity. drugbank.com Such insights are invaluable for the rational design of more potent and selective inhibitors.
Beyond molecular docking, virtual screening allows for the rapid computational assessment of large chemical libraries to identify potential "hits". nih.gov AI and machine learning (ML) algorithms can be trained on existing datasets of known active and inactive compounds to build predictive models. nih.govnih.gov These models can then screen vast virtual libraries of indole derivatives to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. nih.gov
Exploration of Interkingdom Signaling and Microbiome-Host Interactions
One of the most exciting future research directions for indole-1-yl-acetic acid derivatives lies in the burgeoning field of microbiome-host interactions. The closely related compound, indole-3-acetic acid (IAA), is not just a plant hormone but also a crucial signaling molecule produced by the gut microbiota from dietary tryptophan. tandfonline.comfrontiersin.org This microbial metabolite plays a significant role in regulating host physiology, including immune responses and intestinal barrier integrity. frontiersin.orgnih.gov
Bacteria in the gut produce IAA, which can then interact with host cells, acting as a form of interkingdom communication. oup.comnih.gov For example, IAA has been shown to activate the aryl hydrocarbon receptor (AHR) in intestinal epithelial cells, a pathway that is critical for maintaining intestinal homeostasis and suppressing inflammation. frontiersin.orgnih.gov Dysregulation of the gut microbiota and subsequent changes in IAA production have been linked to inflammatory conditions like ankylosing spondylitis and inflammatory bowel disease. frontiersin.org
This opens up the tantalizing possibility that synthetic indole-1-yl-acetic acid derivatives, such as this compound, could be designed to modulate these microbiome-host signaling pathways for therapeutic benefit. Future research could explore:
Whether these derivatives can mimic or antagonize the effects of microbial IAA on host receptors like AHR.
How these compounds are metabolized by the gut microbiota and whether they can alter the composition and function of the microbiome itself. nih.gov
The potential to use these derivatives to restore intestinal homeostasis in diseases characterized by gut dysbiosis. frontiersin.org
Understanding the role of these compounds at the interface of the microbiome and the host could lead to novel therapeutic strategies for a wide range of diseases, from gastrointestinal disorders to systemic autoimmune and inflammatory conditions.
Q & A
Q. What methodologies address discrepancies in NMR spectral assignments for complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
